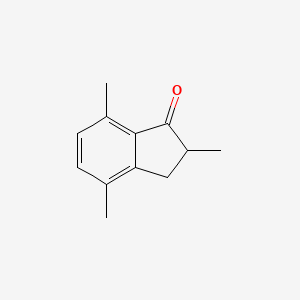
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one
Cat. No. B1600007
Key on ui cas rn:
89044-50-8
M. Wt: 174.24 g/mol
InChI Key: VQSFHZJBTTWXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07964679B2
Procedure details


6.66 g of p-xylene (62.10 mmol) were added at room temperature to a suspension of 10.51 g of AlCl3 (78.0 mmol) in 40 ml of chlorobenzene under nitrogen; the so obtained yellow suspension was cooled to 0° C. and 6.50 ml of 2-bromoisobutyrylbromide (52.6 mmol, AlCl3/p-xylene/2-bromoisobutyrylbromide=1.5/1.2/1.0) were added dropwise in about 2 min. The flask is connected to a water trap in which the produced HBr gas is neutralized with a base. At the end of the addition, the solution was allowed to reach ambient temperature. The so obtained red solution was stirred for 2 h. The reaction mixture was transferred into a flask containing 30 g of ice and 10 ml of 37% HCl, stirred for 15 min, then the organic layer was separated, and the aqueous layer washed with Et2O (2×100 ml). The combined organic layers were washed with a saturated solution of NaHCO3 in water, then with H2O. The solution was dried over Na2SO4 and then all volatiles were removed in vacuo to leave a slightly yellow oil (8.95 g, yield 98%).





[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Al+3].[Cl-].[Cl-].[Cl-].Br[C:14]([CH3:19])([CH3:18])[C:15](Br)=[O:16].Br.Cl>ClC1C=CC=CC=1>[CH3:18][CH:14]1[CH2:19][C:4]2[C:3](=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=2[CH3:8])[C:15]1=[O:16] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.66 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)C
|
|
Name
|
|
|
Quantity
|
10.51 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask is connected to a water trap in which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The so obtained red solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was transferred into a flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer washed with Et2O (2×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with a saturated solution of NaHCO3 in water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
all volatiles were removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(C2=C(C=CC(=C2C1)C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.95 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

